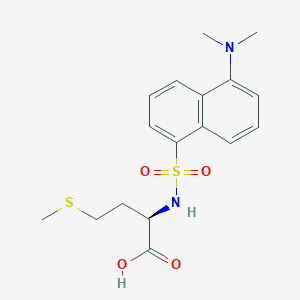

Dansyl-D-methionine

Description

Significance of D-Amino Acids in Biological Systems and Metabolomics

For a long time, it was believed that the metabolome was primarily homochiral, with L-amino acids being the exclusive building blocks of proteins and peptides in higher organisms. mdpi.com D-amino acids were largely considered "unnatural" or rare in living systems. mdpi.com However, extensive research has overturned this view, revealing that D-amino acids are present and play significant roles across various biological systems, from bacteria to mammals. mdpi.comnih.gov

D-amino acids are crucial components of the peptidoglycan layers in bacterial cell walls. mdpi.com The gut microbiome is a major source of D-amino acids in animals, produced by bacterial amino acid racemases. mdpi.com In mammals, free D-amino acids have been identified and are implicated in vital physiological processes. For instance, D-serine and D-aspartate act as neurotransmitters by modulating N-methyl-D-aspartate (NMDA) receptors in the brain. mdpi.comresearchgate.net Fluctuations in the levels of D-amino acids have been linked to the pathology of neurological diseases, making them potential biomarkers. mdpi.comresearchgate.netcreative-proteomics.com Chiral metabolomics, which focuses on the enantioselective analysis of metabolites, is therefore a rapidly growing field for understanding health and disease. mdpi.comresearchgate.net

Table 1: Examples of D-Amino Acids and Their Biological Roles

| D-Amino Acid | Biological Role/Significance |

|---|---|

| D-Serine | Acts as a co-agonist at the glycine (B1666218) site of NMDA receptors, playing a role in synaptic plasticity and neurotransmission. mdpi.com Elevated levels are associated with certain neurological conditions. science.gov |

| D-Aspartate | Found in neuroendocrine tissues, involved in hormone regulation and neuronal development. mdpi.com |

| D-Alanine | An important component of bacterial cell walls. mdpi.com In mammals, it has been found in the pituitary gland and may be involved in circadian rhythm regulation. mdpi.com |

| D-Cysteine | Involved in a novel pathway for the synthesis of hydrogen sulfide (B99878) (H₂S), a signaling molecule that regulates inflammation and protects neurons from oxidative stress. mdpi.com |

| D-Methionine | The D-isomer of methionine, an essential amino acid. Its presence and metabolism are of interest in nutrition and liver function studies. veterinaryworld.org |

The study of these molecules requires highly sensitive and selective analytical methods due to their often trace concentrations within complex biological matrices. mdpi.comresearchgate.net

Overview of Dansyl Chemistry and its Application in Molecular Probing

Dansyl chemistry revolves around the use of Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride), a highly reactive reagent used for fluorescently labeling molecules. mdpi.commedchemexpress.com Dansyl chloride itself is not fluorescent, but it readily reacts with primary and secondary amines, such as those found in amino acids, to form stable dansyl-sulfonamide adducts that are intensely fluorescent. mdpi.commedchemexpress.comwikipedia.org This process is known as dansylation. researchgate.netmdpi.com

The dansyl group possesses several properties that make it an excellent molecular probe:

High Fluorescence Quantum Yield: The derivatives exhibit strong blue or blue-green fluorescence, enabling highly sensitive detection. medchemexpress.comrsc.org

Environmental Sensitivity: The emission maximum of the dansyl fluorophore is highly dependent on the polarity of its local microenvironment. wikipedia.orglew.ro This feature can be exploited to study conformational changes in proteins and other biomolecules. mdpi.comresearchgate.net

Enhanced Detection: Dansylation increases the sensitivity of detection by 10 to 1000-fold in liquid chromatography-mass spectrometry (LC/MS) analysis. nih.gov It also improves the retention and separation of polar metabolites on reversed-phase chromatography columns. nih.gov

Due to these advantages, dansylation is widely used in biochemical analysis for protein sequencing, amino acid analysis, and enhancing the detection of small molecules in various biological and environmental samples. medchemexpress.comresearchgate.netmdpi.comosti.gov

Table 2: Properties of the Dansyl Fluorophore

| Property | Description |

|---|---|

| Reactivity | The sulfonyl chloride group reacts with primary and secondary amines. mdpi.comontosight.ai |

| Excitation Wavelength | Approximately 330-350 nm. wikipedia.orglew.roontosight.ai |

| Emission Wavelength | Varies with solvent polarity, typically in the range of 490-550 nm. wikipedia.orglew.ro |

| Key Feature | Converts non-fluorescent amines into highly fluorescent derivatives. mdpi.com |

Rationale for Investigating Dansyl-D-methionine: Bridging Chirality, Fluorescence, and Biological Relevance

The investigation of this compound is driven by the analytical challenges inherent in studying D-amino acids. Since D- and L-enantiomers have identical physical and chemical properties in an achiral environment, their separation is a complex task. researchgate.net However, distinguishing between them is crucial, as their biological activities can differ significantly. researchgate.net

The primary rationale for creating this compound is to facilitate the chiral separation and sensitive quantification of D-methionine. The process involves two key steps:

Derivatization: D-methionine is reacted with Dansyl chloride. This covalent modification attaches the fluorescent dansyl group to the amino acid. This step is a prerequisite for many analytical techniques. creative-proteomics.comnacalai.com

Analysis: The resulting this compound can then be separated from Dansyl-L-methionine and other amino acid derivatives using methods like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). capes.gov.brnih.govacs.org The use of chiral stationary phases or chiral selectors in these systems allows for the resolution of the D- and L-isomers. capes.gov.brnih.govacs.org

The fluorescence of the dansyl group provides the high sensitivity needed for detection, which is critical given that D-amino acids are often found at much lower concentrations than their L-counterparts. mdpi.com Therefore, this compound is not typically investigated for its own direct biological function, but rather serves as an essential analytical standard and tool. It allows researchers to accurately identify and measure D-methionine in complex samples, enabling studies on its metabolism, distribution, and potential role as a biomarker in various physiological and pathological states. mdpi.comresearchgate.net

Table 3: Analytical Approaches Benefiting from Dansylation

| Technique | Application with Dansyl Derivatives |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Enables the separation and quantification of amino acids. Pre-column derivatization with dansyl chloride improves chromatographic resolution and allows for fluorescence detection. creative-proteomics.comresearchgate.netmdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Dansylation enhances ionization and chromatographic separation, significantly increasing detection sensitivity for amino acids and dipeptides. mdpi.comnih.gov |

| Capillary Electrophoresis (CE) | Used for the enantioseparation of dansylated amino acids with the aid of chiral selectors. capes.gov.brnih.gov |

| Fluorescence Spectroscopy | The environment-sensitive fluorescence of the dansyl group is used to probe protein structure, dynamics, and binding interactions. lew.roresearchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

77481-10-8 |

|---|---|

Molecular Formula |

C17H22N2O4S2 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C17H22N2O4S2/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3/h4-9,14,18H,10-11H2,1-3H3,(H,20,21)/t14-/m1/s1 |

InChI Key |

ADWOYRHKFIZWFB-CQSZACIVSA-N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CCSC)C(=O)O |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Protocols for Dansyl D Methionine and Analogues

Chemical Synthesis of Dansyl-D-methionine from Dansyl Chloride and D-Methionine Precursors

The principal method for synthesizing this compound involves the reaction of Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) with D-methionine. This process, known as dansylation, is a nucleophilic substitution reaction where the primary amino group of D-methionine attacks the sulfonyl chloride group of dansyl chloride. researchgate.netresearchgate.net The reaction results in the formation of a stable sulfonamide bond, covalently linking the fluorescent dansyl group to the D-methionine molecule. csic.esnih.gov

The reaction is typically carried out in an alkaline aqueous-organic solvent mixture. researchgate.netresearchgate.net The alkaline conditions, usually with a pH between 8.5 and 10.0, are crucial for deprotonating the amino group of D-methionine, thereby increasing its nucleophilicity and facilitating the reaction. mdpi.comchemisgroup.uspsu.edu Common buffers used to maintain the alkaline pH include sodium bicarbonate or borate (B1201080) buffer. mdpi.comresearchgate.netgoogle.com Acetonitrile (B52724) or acetone (B3395972) are frequently used as the organic co-solvents to dissolve the sparingly soluble dansyl chloride. researchgate.netresearchgate.netmdpi.com

The general reaction scheme is as follows:

Dansyl Chloride + D-Methionine → this compound + HCl

The hydrochloric acid produced is neutralized by the alkaline buffer present in the reaction mixture. researchgate.net A significant side reaction is the hydrolysis of dansyl chloride to dansyl sulfonic acid (dansic acid), which is favored at high pH values. bsu.eduscilit.com Therefore, a careful balance of pH is necessary to ensure efficient dansylation while minimizing hydrolysis of the reagent. scilit.com

Table 1: Key Reactants and Products in the Synthesis of this compound

| Compound Name | Role in Reaction | Key Functional Group(s) |

|---|---|---|

| Dansyl Chloride | Fluorescent Labeling Reagent | Sulfonyl chloride (-SO₂Cl), Dimethylamino group |

| D-Methionine | Amino Acid Substrate | Primary amino group (-NH₂), Carboxylic acid (-COOH), Thioether (-S-CH₃) |

| This compound | Product | Sulfonamide (-SO₂NH-), Dansyl group, Methionine side chain |

| Dansyl Sulfonic Acid | Side-Product | Sulfonic acid (-SO₃H), Dansyl group |

Optimization of Dansylation Reaction Conditions for Amino Acid Derivatization

Optimizing the conditions for the dansylation reaction is critical for achieving high yields and sensitivity, particularly in analytical applications. Several parameters significantly influence the efficiency of the derivatization of amino acids like D-methionine.

Key Parameters for Optimization:

pH: The reaction rate is highly pH-dependent. scilit.com An alkaline environment (pH 9.5-10) is generally optimal for the reaction with primary amines. researchgate.netmdpi.com However, at pH values above 9.5, the rate of hydrolysis of dansyl chloride increases significantly. chemisgroup.usscilit.com The ideal pH is a compromise that maximizes the derivatization of the amino acid while minimizing the formation of the non-reactive dansyl sulfonic acid. scilit.com

Temperature: The dansylation reaction is often carried out at elevated temperatures to increase the reaction rate. researchgate.net Temperatures ranging from 30°C to 70°C have been reported. researchgate.netresearchgate.net The optimal temperature depends on the specific amino acid and the desired reaction time. researchgate.net

Reaction Time: The time required for complete derivatization can vary from minutes to several hours. mdpi.comajpaonline.com Optimization studies often evaluate different reaction times to find the point of maximum product formation without significant degradation. researchgate.net

Reagent Concentration: A molar excess of dansyl chloride is typically used to drive the reaction to completion. bsu.edu However, a very large excess can lead to increased background fluorescence from hydrolyzed dansyl chloride and potential side reactions. bsu.edu

Solvent Composition: The choice of organic solvent and its proportion in the aqueous mixture can affect the solubility of reactants and the reaction kinetics. chemisgroup.us Acetonitrile is a common choice as it is a good solvent for both dansyl chloride and the resulting derivatives. chemisgroup.us

Table 2: Optimized Dansylation Reaction Conditions from Various Studies

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Buffer/pH | 100 mM Borate buffer, pH 8.5 researchgate.net | 100 mM Carbonate-bicarbonate, pH ~9.5 mdpi.com | 10 mM Ammonium Acetate buffer, pH 6.3 ajpaonline.comresearchgate.net |

| Temperature | 70°C researchgate.net | Elevated temperature (unspecified) mdpi.com | Variable, evaluated as part of optimization ajpaonline.comresearchgate.net |

| Reaction Time | 60 min researchgate.net | 5, 15, and 30 min mdpi.com | 42 to 48 minutes for optimal response ajpaonline.com |

| Solvent | Acetonitrile researchgate.net | Acetonitrile mdpi.com | Acetonitrile ajpaonline.comresearchgate.net |

Stereochemical Considerations and Control in this compound Synthesis

The synthesis of this compound from D-methionine is a reaction that occurs at the amino group, which is attached to the alpha-carbon but does not directly involve the chiral center itself. Therefore, the dansylation reaction itself does not typically alter the stereochemistry of the D-methionine. nih.govstackexchange.com The D-configuration of the starting material is retained in the final product.

However, ensuring the stereochemical purity of the final product requires starting with stereochemically pure D-methionine. Any L-methionine present as an impurity in the starting material will also be dansylated, leading to the formation of Dansyl-L-methionine. This would result in a racemic or diastereomeric mixture of the dansylated product.

In biological systems, the stereochemistry of amino acids is crucial. nih.govnumberanalytics.com While L-amino acids are the primary building blocks of proteins, D-amino acids also have significant biological roles. nih.govnumberanalytics.com Therefore, for applications where stereochemical purity is critical, such as in certain biochemical or pharmacological studies, it is essential to use highly pure D-methionine and to have analytical methods capable of separating the D- and L-enantiomers of the dansylated product. Techniques like chiral chromatography can be employed to separate this compound from Dansyl-L-methionine. vulcanchem.com

Preparation of this compound Conjugates and Derivatives for Specific Research Applications

This compound itself is a fluorescent derivative of D-methionine. However, it can be further modified or conjugated to other molecules to create probes for specific research applications. The fluorescent dansyl group serves as a reporter, allowing for sensitive detection and quantification.

One key application of dansylated amino acids is in the study of peptides and proteins. vulcanchem.com For instance, this compound could be incorporated into a peptide sequence to study its structure, dynamics, or interactions with other molecules. The fluorescence of the dansyl group is often sensitive to its local environment, providing information about changes in protein conformation or binding events. csic.esnih.gov

Furthermore, derivatives of this compound can be synthesized to act as specific chemosensors. For example, N-dansylated methionine has been shown to be a sensitive detector for mercury ions (Hg²⁺). unl.pt The interaction of the metal ion with the methionine portion of the molecule can cause a change in the fluorescence properties of the dansyl group, enabling detection. unl.pt

The synthesis of these conjugates and derivatives would involve standard peptide synthesis protocols or other organic chemistry techniques to link the this compound to the desired molecule, such as a peptide, a protein, or another small molecule. The primary amino group of D-methionine is already derivatized, so conjugation would typically occur through the carboxylic acid group of the this compound.

Analytical Methodologies Employing Dansyl D Methionine

Chromatographic Techniques for Separation and Quantification of Dansyl-D-methionine

Chromatography is a fundamental technique for separating mixtures. In the context of this compound, several chromatographic methods are employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a powerful and widely used method for the analysis of dansylated amino acids, including this compound. rsc.org This technique leverages the inherent fluorescence of the dansyl group, which allows for highly sensitive and selective detection. researchgate.netjafs.com.pl

The process begins with pre-column derivatization, where the primary amino group of methionine reacts with dansyl chloride to form the fluorescent this compound. researchgate.netpressbooks.pub This derivatization step is crucial as it attaches a chromophore and fluorophore to the amino acid, enhancing its detectability. rsc.org The reaction is typically carried out in an aqueous-organic mixture at a pH of 9.5-10 and may be facilitated by elevated temperatures. researchgate.net

The resulting mixture of dansylated amino acids is then injected into the HPLC system. Separation is most commonly achieved using a reversed-phase column, such as a C8 or C18 column. researchgate.net A gradient elution is typically employed, where the composition of the mobile phase is changed over time to effectively separate the different dansylated amino acids based on their hydrophobicity. researchgate.netoup.com The mobile phase often consists of a mixture of an aqueous buffer (like sodium phosphate) and an organic solvent (like acetonitrile). oup.commdpi.com

As the separated this compound elutes from the column, it passes through a fluorescence detector. The detector excites the dansyl group at a specific wavelength (e.g., around 324-328 nm) and measures the emitted fluorescence at a higher wavelength (e.g., around 530-559 nm). researchgate.net This provides a highly sensitive signal, with detection limits often in the picomole to femtomole range. oup.com

Table 1: HPLC Parameters for Dansyl Amino Acid Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 | researchgate.net |

| Mobile Phase | Acetonitrile (B52724)/Sodium Phosphate (B84403) Buffer Gradient | oup.com |

| Detection | Fluorescence | researchgate.net |

| Excitation Wavelength | ~324-328 nm | researchgate.net |

| Emission Wavelength | ~530-559 nm | researchgate.net |

Reversed-Phase HPLC for Dansyl Amino Acid Derivatives

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant mode of separation for dansyl amino acid derivatives. researchgate.netoup.com In this technique, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Dansylated amino acids, being less polar than their underivatized forms, interact with the nonpolar stationary phase.

The separation of a complex mixture of dansyl amino acids can be achieved on a single reversed-phase column, often in under 30 minutes, by employing a linear gradient of an organic solvent like acetonitrile in a neutral pH buffer. oup.com The choice of the stationary phase, such as μBondapak C18 or Spherisorb 5ODS, can influence the retention times of the derivatives. oup.com The pH and ionic strength of the mobile phase are critical parameters that can be adjusted to optimize the separation of the various dansyl amino acid derivatives. oup.com While fluorescence detection is highly sensitive, UV absorbance at 250 nm can also be used, offering a sensitivity of about 100 picomoles for a single component. oup.com

Researchers have also explored different stationary phases to enhance separation. For instance, non-porous, microspherical octadecyl-silica and octadecyl-zirconia bonded stationary phases have been evaluated. tandfonline.comtandfonline.com While polymeric octadecyl-silica columns show minimal interaction with the support material, polymeric octadecyl-zirconia phases can exhibit metallic interactions with some dansyl amino acids, particularly in acidic conditions. tandfonline.com These interactions can be mitigated by adding small amounts of tartrate or phosphate ions to the eluent, enabling high-resolution separation. tandfonline.com

Ion-Exchange Chromatography in Amino Acid Analysis Contexts

Ion-exchange chromatography (IEC) separates molecules based on their net charge. pressbooks.pub While RP-HPLC is more common for dansylated amino acids, IEC has a long history in amino acid analysis, particularly for underivatized amino acids. journals.co.za In the context of dansylated amino acids, the principle of IEC can still be applied.

This compound possesses both a negatively charged carboxyl group and the sulfonic acid group of the dansyl moiety, as well as a potential positive charge on the amino group at low pH. This zwitterionic nature allows for interaction with both cation and anion exchange resins depending on the pH of the mobile phase. pressbooks.pubasianpubs.org

In cation-exchange chromatography, a negatively charged resin is used. pressbooks.pub By lowering the pH of the mobile phase, amino acids become positively charged and bind to the resin. They can then be eluted by progressively increasing the pH or the ionic strength of the buffer. journals.co.za Conversely, in anion-exchange chromatography, a positively charged resin is used to bind negatively charged molecules. pressbooks.pub The elution is typically achieved by increasing the salt concentration or decreasing the pH.

While less frequently reported specifically for this compound compared to RP-HPLC, IEC remains a viable, powerful technique for the separation of charged biomolecules and could be optimized for this purpose. google.com

Capillary Electrophoresis (CE) for Analysis of this compound

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. oup.com It offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. researchgate.net

For the analysis of this compound, pre-capillary derivatization with dansyl chloride is performed. oup.com The separation of dansylated amino acids can be significantly improved by using micellar electrokinetic chromatography (MEKC), a mode of CE where surfactants are added to the background electrolyte to form micelles. oup.com

Chiral separation of dansyl amino acid enantiomers, such as this compound and its L-isomer, has been successfully achieved using CE with chiral selectors. researchgate.netnih.gov For example, cyclodextrins and their derivatives can be added to the background electrolyte. nih.gov These chiral selectors form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobilities and thus, their separation. The pH of the buffer, concentration of the chiral selector, temperature, and the addition of organic modifiers are all critical parameters that can be optimized to achieve baseline resolution of the enantiomers. nih.gov For instance, the chiral resolution of dansyl amino acids was found to be enhanced at higher pH values, suggesting an interaction between the carboxylate group of the analyte and a cationic cyclodextrin (B1172386) selector. nih.gov

Mass Spectrometry (MS) Applications in the Characterization of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the identification and structural characterization of molecules. Dansylation is known to enhance ionization efficiency in MS, making it a beneficial derivatization strategy. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Profiling

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. nih.gov This hybrid technique is exceptionally well-suited for the analysis of complex biological samples. springernature.com

Dansylation significantly improves the performance of LC-MS analysis for amino acids. The dansyl group not only aids in reversed-phase chromatographic retention but also boosts the signal in positive mode electrospray ionization (ESI). nih.gov This derivatization can increase detection sensitivity by 10 to 1000-fold. nih.gov

In an LC-MS workflow, the sample containing this compound is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. The molecules are ionized, typically by ESI, and the resulting ions are analyzed by the mass spectrometer to determine their mass-to-charge ratio. This allows for the confident identification of this compound. Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural confirmation. In MS/MS, the ion corresponding to this compound is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. nih.gov For instance, the collision-induced dissociation spectra of dansylated dipeptides are often dominated by characteristic dansyl ions. nih.gov

LC-MS methods have been developed for the untargeted characterization of dansyl-labeled short peptides and for the targeted quantification of amino acids in various matrices, including protein hydrolysates and wine. nih.govmdpi.com The use of stable isotope-labeled dansyl chloride (e.g., ¹³C-dansyl chloride) allows for quantitative metabolome profiling, enabling both absolute and relative quantification of metabolites. researchgate.net

Investigation of Dansylation-Induced Structural Changes in Protein Conjugates via Mass Spectrometry

A comprehensive review of scientific literature did not yield specific research findings on the use of This compound for the investigation of dansylation-induced structural changes in protein conjugates via mass spectrometry. The available research primarily focuses on the application of a related but different compound, Dansyl chloride , for labeling proteins and analyzing the subsequent structural effects.

Studies utilizing Dansyl chloride demonstrate its utility as a covalent probe for protein structure and dynamics when analyzed with native mass spectrometry and ion mobility mass spectrometry. mdpi.comresearchgate.net In these experiments, Dansyl chloride is used to label solvent-accessible lysine (B10760008) residues on model proteins such as myoglobin (B1173299) and alcohol dehydrogenase. mdpi.com The attachment of the dansyl moiety can induce subtle changes in the protein's collisional cross-section, which are detectable by ion mobility mass spectrometry, providing insights into conformational shifts. mdpi.com

Researchers have found that labeling with Dansyl chloride generally has a negligible effect on the native-like conformation of proteins and protein complexes, making it a useful tool for these studies. mdpi.com The analysis is often performed at the intact protein level, where mass shifts corresponding to the number of attached dansyl groups are measured. mdpi.com

While the oxidation of methionine residues is a known post-translational modification that can cause significant structural changes in proteins, this is typically studied as a result of oxidative stress rather than a direct, intentional labeling with a dansyl group attached to methionine. nih.gov

It is important to note the distinction between using a derivatizing agent like Dansyl chloride to label proteins and the analysis of an already-dansylated amino acid. While this compound exists as a compound, its role in biochemical analysis is generally as an analyte, for example, in the separation of amino acid enantiomers, rather than as a reagent for inducing and probing structural changes in proteins.

Chiral Recognition and Enantiomeric Resolution Studies of Dansyl D Methionine

Mechanisms Governing Chiral Discrimination of Dansyl Amino Acids

The ability to distinguish between the D- and L-enantiomers of dansyl amino acids is rooted in the subtle differences in their three-dimensional structures, which leads to varying stabilities of the transient diastereomeric complexes formed with a chiral selector.

The foundation of chiral discrimination lies in the non-covalent interactions between the analyte and the chiral selector. These interactions include hydrogen bonding, electrostatic interactions, dipole-dipole interactions, van der Waals forces, and π-π stacking. chromatographytoday.comresearchgate.net The specific combination and geometry of these interactions determine the degree of enantioselectivity.

In the context of dansyl amino acids, hydrogen bonding plays a particularly significant role. nih.gov Molecular dynamics simulations of various dansyl amino acids with chiral selectors have revealed that the number and strength of intermolecular hydrogen bonds can differ between enantiomers. For instance, studies on Dansyl-Leucine with a molecular micelle, poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)), showed that the L-enantiomer could form three strong intermolecular hydrogen bonds, while the D-enantiomer only formed two. nih.govnsf.gov This difference in hydrogen bonding directly correlates with the observed stronger binding of the L-enantiomer. nsf.gov The key interactions often involve the carbonyl and N-H groups of the amino acid derivative and complementary groups on the chiral selector. nih.govnsf.gov

The steric arrangement of the dansyl group and the amino acid side chain influences how effectively each enantiomer can fit into the chiral selector's binding pocket, thereby affecting the proximity and orientation required for optimal hydrogen bonding and other interactions. oup.com

The choice of chiral selector is paramount in achieving successful enantiomeric resolution. Different classes of chiral selectors offer distinct mechanisms for discrimination.

Cyclodextrins (CDs): These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition with CDs primarily involves the inclusion of the nonpolar part of the analyte, such as the dansyl group, into the cavity. mdpi.com The chiral centers of the glucose units on the rim of the CD then interact with the chiral center of the amino acid. mdpi.com Derivatized cyclodextrins, such as those with (R)- or (S)-naphthylethylcarbamate groups, can offer additional π-π interaction sites, enhancing enantioselectivity for certain dansyl amino acids. mst.edu The pH of the medium is also a critical factor, as it affects the charge of the dansyl amino acid, influencing its interaction with the CD. capes.gov.br For instance, increasing the pH can enhance the resolution of many dansyl amino acids by promoting interaction between the analyte's carboxylate group and a cationic CD. capes.gov.br

Glycopeptides: Macrocyclic antibiotics like teicoplanin and vancomycin (B549263) are highly effective chiral selectors for a broad range of compounds, including dansyl amino acids. chromatographytoday.comhebmu.edu.cn Their complex structures provide multiple interaction sites, including peptide backbones, carbohydrate moieties, and aromatic rings, allowing for a combination of hydrogen bonding, π-π interactions, ionic interactions, and steric repulsion to contribute to chiral recognition. chromatographytoday.comresearchgate.net The enantioselectivity of glycopeptide-based stationary phases is often influenced by the mobile phase composition, such as pH and the type and concentration of organic modifiers. nih.govnih.gov For Dansyl-methionine, increasing the pH of the buffer has been shown to improve chiral resolution on a norvancomycin-bonded stationary phase. nih.gov

Molecular Micelles: Polymeric surfactants, or molecular micelles, created from chiral amino acids can serve as effective pseudostationary phases in capillary electrophoresis. researchgate.net For example, poly(SULV) has been used to separate enantiomers of dansyl amino acids. nsf.govresearchgate.net The mechanism involves the partitioning of the dansyl amino acid into the micellar structure. Chiral discrimination arises from the differential interactions, particularly hydrogen bonding, between the enantiomers and the chiral dipeptide headgroups of the micelle. nih.govnsf.gov Computational studies have shown that the L-enantiomers of several dansyl amino acids bind more strongly to poly(SULV) than their D-counterparts, which is consistent with experimental elution orders in Micellar Electrokinetic Chromatography (MEKC). nsf.govresearchgate.net

Molecular Interactions and Hydrogen Bonding in Chiral Systems

Enantioselective Separation Techniques for Dansyl-D-methionine

Several chromatographic and electrophoretic techniques have been developed and optimized for the challenging task of separating dansyl amino acid enantiomers.

MEKC is a powerful separation technique that utilizes a pseudostationary phase of micelles in a capillary. For chiral separations of dansyl amino acids, chiral selectors are incorporated into the system, either as the micelle itself or as an additive to the background electrolyte containing achiral micelles.

Studies have demonstrated the successful separation of various dansyl amino acid enantiomers using MEKC with cyclodextrin-modified micelles. acs.org For example, β-cyclodextrin has been used in conjunction with sodium dodecyl sulfate (B86663) (SDS) micelles to resolve a range of dansyl-DL-amino acids. acs.org The resolution is highly dependent on factors such as the concentration of SDS and β-cyclodextrin, and the pH of the buffer. acs.org In such systems, Dansyl-D-amino acids have been observed to elute before the L-enantiomers, suggesting a stronger interaction between the D-enantiomer and the β-cyclodextrin. acs.org

Molecular micelles, such as poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)), act as the chiral pseudostationary phase. researchgate.nettdl.org Experimental MEKC data, supported by molecular dynamics simulations, show that the L-enantiomers of dansyl amino acids like Dansyl-Leucine and Dansyl-Phenylalanine interact more strongly with poly(SULV) and therefore elute later than the D-enantiomers. nsf.govresearchgate.net

| Dansyl Amino Acid | Enantiomer | Binding Free Energy (kJ·mol⁻¹) |

|---|---|---|

| Dansyl-Leucine | L | -21.8938 |

| D | -14.5811 | |

| Dansyl-Norleucine | L | -22.1763 |

| D | -15.9457 | |

| Dansyl-Tryptophan | L | -21.3329 |

| D | -13.6408 | |

| Dansyl-Phenylalanine | L | -13.3349 |

| D | -12.0959 |

Ligand-exchange chromatography (LEC) is a technique particularly well-suited for the separation of amino acids and their derivatives. Chiral resolution is achieved by forming transient diastereomeric ternary complexes involving a metal ion (commonly Cu(II)), a chiral selector (the ligand), and the enantiomers of the analyte. e3s-conferences.org

Chiral stationary phases for LEC are typically prepared by bonding a chiral ligand, such as an amino acid like L-hydroxyproline, to a solid support like silica (B1680970) gel. e3s-conferences.org The separation of racemic dansyl amino acids has been achieved using such stationary phases in series with hydrophobic columns. e3s-conferences.org

Alternatively, a chiral ligand can be used as an additive to the mobile phase in HPLC or the background electrolyte in capillary electrophoresis. Cu(II) complexes with L-prolinamide, for example, have been employed as chiral selectors for the enantioseparation of dansyl amino acids in capillary electrophoresis. researchgate.net The enantioselectivity in these systems is highly dependent on the pH, which influences the structure and charge of the Cu(II)-ligand complexes. researchgate.net

The development of effective chiral stationary phases (CSPs) is central to the advancement of enantioselective HPLC. Several classes of CSPs have proven effective for the resolution of dansyl amino acids.

Cyclodextrin-Based CSPs: Native and derivatized cyclodextrins bonded to silica gel are widely used. mdpi.commst.edu Ether-linked cyclodextrin (B1172386) stationary phases were among the first to be developed and successfully applied to the separation of dansyl amino acids. mdpi.com More recently, novel CSPs have been fabricated using "click chemistry" to modify the cyclodextrin rim with acidic, basic, or even chiral amino acid moieties, allowing for fine-tuning of the retention and resolution capabilities. nih.gov

Glycopeptide-Based CSPs: CSPs based on macrocyclic antibiotics like teicoplanin and vancomycin are commercially available and exhibit broad enantioselectivity. chromatographytoday.comsigmaaldrich.com A norvancomycin-bonded CSP has been synthesized and used for the reversed-phase HPLC separation of several dansyl amino acid enantiomers, including Dansyl-methionine. nih.gov On this phase, the resolution was found to be dependent on mobile phase parameters such as pH and organic modifier concentration. nih.gov The teicoplanin aglycone (TAG) CSP, which lacks the carbohydrate units, has shown enhanced resolution for sulfur-containing amino acids like methionine. sigmaaldrich.com

| CSP Class | Examples | Primary Interaction Mechanisms |

|---|---|---|

| Cyclodextrin-Based | β-Cyclodextrin, (R/S)-Naphthylethylcarbamate-β-CD | Inclusion complexation, hydrogen bonding, π-π interactions |

| Glycopeptide-Based | Teicoplanin, Vancomycin, Norvancomycin | Hydrogen bonding, π-π interactions, ionic interactions, steric repulsion |

| Ligand-Exchange | L-Hydroxyproline on silica with Cu(II) | Coordinate bonding, steric interactions |

| Brush-Type | Pirkle-type phases | π-π interactions, hydrogen bonding, dipole-dipole interactions |

The continuous development of these and other novel CSPs aims to improve resolution, increase separation speed, and broaden the applicability to a wider range of chiral compounds.

Biochemical and Enzymatic Interactions of D Methionine and Its Dansyl Derivatives

Enzymatic Conversion and Metabolism of D-Methionine in Biological Systems

D-methionine, the D-isomer of the essential amino acid methionine, undergoes enzymatic conversion to be utilized in various biological systems. This process is critical, especially in contexts where racemic mixtures of methionine (DL-methionine) are used, such as in animal feed. The primary pathway for this conversion involves oxidative deamination, a reaction catalyzed by the enzyme D-amino acid oxidase.

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a pivotal role in the catabolism of D-amino acids, including D-methionine. nih.govnih.gov This enzyme catalyzes the stereoselective oxidative deamination of D-methionine, converting it into its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (KMB). researchgate.netnih.gov This reaction also produces ammonia (B1221849) and hydrogen peroxide. nih.govfrontiersin.org The KMB can then be transaminated to form L-methionine, the biologically active isomer that is readily incorporated into proteins and participates in various metabolic pathways. researchgate.netresearchgate.net

The activity of DAAO is crucial for the nutritional value of D-methionine, as it is the first and rate-limiting step in its conversion to the usable L-form. mdpi.com DAAO is found in various tissues, with notable activity in the liver and kidneys, which are primary sites of amino acid metabolism. nih.govresearchgate.net The enzyme is located within peroxisomes, cellular organelles that also contain catalase, an enzyme that efficiently decomposes the toxic hydrogen peroxide produced during the DAAO reaction. nih.gov

In some biotechnological applications, DAAO from various microbial sources, such as Arthrobacter protophormiae, is utilized in enzymatic cascades to convert D-methionine to L-methionine. researchgate.netnih.gov These systems often couple DAAO with other enzymes like L-phenylalanine dehydrogenase and formate (B1220265) dehydrogenase for efficient conversion and cofactor regeneration. researchgate.netnih.gov

The metabolic efficiency of D-methionine is generally considered lower than that of L-methionine because it requires an additional enzymatic step for conversion. mdpi.comveterinaryworld.org L-methionine can be directly utilized for protein synthesis and other metabolic functions. mdpi.com In contrast, the utilization of D-methionine is dependent on the activity of DAAO to convert it to KMB, which is then transaminated to L-methionine. mdpi.com

Studies in various animal models, including poultry and pigs, have shown differences in the relative bioavailability and metabolic efficiency of D- and L-methionine. While some studies suggest that L-methionine is more efficiently metabolized and leads to better growth performance, others indicate that D-methionine can be effectively utilized, especially when supplemented in diets. mdpi.comnih.govillinois.edu For instance, research in broilers has indicated that L-methionine supplementation resulted in greater body weight gain, whereas DL-methionine was effective in enhancing liver metabolism and reducing oxidative stress. nih.gov In weanling pigs, the bioavailability of D-methionine was found to be comparable to that of L-methionine based on nitrogen retention. illinois.edu

In humans, the utilization of D-methionine appears to be poor. nih.gov A study on human subjects consuming an oat-based diet supplemented with different methionine isomers found that L-methionine supplementation led to improved nitrogen balance, while D-methionine supplementation did not show a similar positive effect. nih.gov This suggests that the efficiency of DAAO in converting D-methionine to a usable form may be limited in humans compared to some animal species.

| Attribute | D-Methionine | L-Methionine |

| Direct Utilization | No, requires conversion | Yes |

| Key Enzyme | D-Amino Acid Oxidase (DAAO) | Directly used in metabolic pathways |

| Conversion Product | 2-oxo-4-methylthiobutyric acid (KMB) | Not applicable |

| Metabolic Efficiency | Generally lower, species-dependent | Higher |

| Human Utilization | Poorly utilized. nih.gov | Efficiently utilized |

Role of D-Amino Acid Oxidase (DAAO) in D-Methionine Catabolism

Dansyl-D-methionine in Substrate Specificity Studies of Proteolytic Enzymes

Dansylated amino acids, including this compound, serve as valuable tools in biochemical research, particularly in the investigation of enzyme kinetics and substrate specificity. The dansyl group, a fluorescent tag, allows for sensitive detection and quantification of enzymatic reactions.

Dansylated peptides containing D-amino acids are utilized to probe the stereospecificity of proteolytic enzymes. Many proteases exhibit a strong preference for L-amino acid residues in their substrates. mdpi.com The inclusion of a D-amino acid, such as D-methionine, in a peptide substrate can render it resistant to cleavage by many standard proteases. biopharmaspec.com This property is exploited to study the specificity of endopeptidases.

Research has shown that certain mammalian endopeptidases have limited or no activity towards peptides containing D-amino acids. dur.ac.uk For example, studies on endothelin-converting enzyme-1 (ECE-1), a zinc metalloendopeptidase, have utilized a variety of peptide substrates to define its specificity, which generally involves cleavage at the amino side of hydrophobic residues in L-amino acid sequences. capes.gov.br Similarly, the substrate specificity of CD10/neutral endopeptidase 24.11 has been investigated using dansylated peptides, revealing its preference for specific cleavage sites in bombesin-like peptides. pnas.org The use of Dansyl-D-amino acid peptides in such studies helps to delineate the structural requirements of the enzyme's active site and its tolerance for non-canonical amino acid configurations.

This compound and other dansylated D-amino acids are employed in screening assays for enzyme inhibitors, particularly for D-amino acid oxidase (DAAO). researchgate.netyonsei.ac.kr The principle of these assays involves monitoring the enzymatic conversion of the dansylated D-amino acid substrate by DAAO. yonsei.ac.kr Potential inhibitors are introduced into the reaction, and their effect on the rate of substrate conversion is measured. A decrease in the rate of this compound metabolism indicates inhibitory activity.

Capillary electrophoresis-based methods have been developed for the enantioseparation of dansyl D,L-amino acids, which can be applied to screen for DAAO inhibitors by measuring the decrease in the concentration of the D-isomer. researchgate.net This technique offers a sensitive and efficient way to identify and characterize potential therapeutic agents that target DAAO. yonsei.ac.kr Furthermore, peptides containing methionine sulfoximine, a derivative of methionine, have been shown to act as inhibitors of enzymes like glutamine synthetase. nih.gov

| Application | Description | Key Findings |

| Enzyme Specificity | Probing the stereospecificity of endopeptidases using Dansyl-D-amino acid peptides. | Many mammalian peptidases show limited to no activity towards peptides containing D-amino acids, highlighting their stereospecific nature. biopharmaspec.comdur.ac.uk |

| Inhibitor Screening | Using this compound as a substrate in assays to screen for D-amino acid oxidase (DAAO) inhibitors. | A decrease in the metabolism of this compound in the presence of a test compound indicates DAAO inhibition. researchgate.netyonsei.ac.kr |

Investigation of Mammalian Endopeptidase Activity with Dansyl-D-Amino Acid Peptides

Metabolic Flux Analysis and Isotope Labeling with D-Methionine

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. Isotope labeling, often using stable isotopes like ¹³C or ²H (deuterium), is a core component of MFA. nih.govnih.gov

While most metabolic flux studies involving methionine focus on the L-isomer due to its direct role in protein synthesis and as a methyl donor, studies involving D-methionine can provide insights into its conversion pathways and metabolic fate. nih.govnih.gov By using isotopically labeled D-methionine, researchers can trace the atoms as they are incorporated into various metabolites.

A study using deuterium-labeled D-methionine (D-[(2)H(3)]methionine) in rats demonstrated the direct conversion of D-methionine to L-methionine in vivo. nih.gov The results showed that over 90% of the administered D-methionine was converted to the L-enantiomer, highlighting the efficiency of this pathway in rats. nih.gov Such studies are crucial for understanding the stereoselective kinetics and metabolic equivalence of D- and L-amino acid isomers in different organisms.

Isotope-labeled methionine is also used extensively in proteomics and NMR studies to investigate protein structure and dynamics. acs.orgisotope.com While these studies typically use labeled L-methionine, the synthesis of isotopically labeled D-methionine is also possible and can be used for specific applications in metabolic research. acs.org

Quantification of Methionine Metabolic Fluxes in Cellular Systems

The accurate quantification of methionine concentration in biological samples is a foundational step for understanding its metabolic pathways. While metabolic flux analysis, which measures the rate of metabolite turnover, often employs isotope tracing techniques, the precise measurement of metabolite pool sizes is a critical component of these studies. nih.govresearchgate.net Chemical derivatization with reagents like 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride) is a robust and widely used method for the sensitive quantification of amino acids, including methionine. nih.govmdpi.com

The process involves a pre-column derivatization where dansyl chloride reacts with the primary amino group of D-methionine in an alkaline environment (pH 9.5-10) to form a fluorescent this compound derivative. researchgate.net This reaction is typically performed at elevated temperatures to ensure completion. researchgate.net The resulting dansylated amino acid is highly fluorescent and absorbs light in the UV region, making it readily detectable. researchgate.net

Following derivatization, the sample is analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). mjcce.org.mk The this compound is separated from other components on a C8 or C18 column and quantified using a fluorescence or UV detector. researchgate.netjafs.com.pl This method is noted for its high sensitivity and precision, allowing for the determination of amino acid concentrations in complex biological matrices such as cell lysates and culture media. jafs.com.plbevital.no The introduction of the dansyl group significantly enhances the signal in positive mode electrospray ionization, which is advantageous for mass spectrometry detection. nih.gov By measuring the concentration of D-methionine in cellular systems over time or under different conditions, researchers can gather the quantitative data necessary for metabolic flux models.

Table 1: Example Data for Quantification of D-Methionine in Cell Lysates using Dansylation-HPLC

This table illustrates typical results from an experiment designed to quantify intracellular D-methionine concentrations from two different cancer cell lines under standard culture conditions. Samples were processed using dansyl chloride derivatization followed by HPLC analysis.

| Cell Line | Sample Replicate | Peak Area (Fluorescence Units) | Calculated Concentration (µM) |

| HT1080 | 1 | 45,890 | 22.95 |

| HT1080 | 2 | 46,210 | 23.11 |

| HT1080 | 3 | 45,550 | 22.78 |

| A549 | 1 | 38,900 | 19.45 |

| A549 | 2 | 39,150 | 19.58 |

| A549 | 3 | 38,720 | 19.36 |

Interplay between Intracellular and Extracellular D-Methionine Pools

Understanding the distribution and exchange of methionine between the cell and its environment is crucial for deciphering its metabolic roles. The interplay between intracellular and extracellular D-methionine pools can be investigated by separately quantifying the amino acid concentration in cell lysates (intracellular pool) and the surrounding culture medium (extracellular pool). nih.gov The dansylation-HPLC method is well-suited for this purpose due to its reliability in analyzing amino acids in diverse physiological samples. bevital.no

To study this interplay, cells are cultured for a specific duration, after which the extracellular medium is collected. The cells are then washed to remove any residual extracellular fluid and subsequently lysed to release their intracellular contents. Both the collected medium and the cell lysate are then subjected to the dansyl chloride derivatization procedure. nih.gov

By analyzing the resulting this compound in both fractions via HPLC, a quantitative snapshot of the amino acid's distribution is obtained. mjcce.org.mk This allows researchers to assess how different conditions, such as nutrient availability or the presence of metabolic inhibitors, affect the balance of D-methionine between the inside and outside of the cell. While this method provides crucial concentration data, it is important to note that tracking the dynamic exchange rate between these pools typically requires kinetic studies, often involving isotope-labeled molecules. nih.gov However, the foundational measurement of pool sizes provided by the dansylation method is an indispensable part of such investigations.

Table 2: Interactive Data on Intracellular vs. Extracellular D-Methionine Concentrations

This interactive table presents hypothetical data from an experiment comparing D-methionine concentrations in a cell culture under control and methionine-restricted conditions. Users can filter the data by experimental condition to observe the resulting changes in the intracellular and extracellular pools as quantified by the dansylation-HPLC method.

| Experimental Condition | Sample Compartment | D-Methionine Concentration (µM) | Standard Deviation (µM) |

| Control | Intracellular | 25.4 | 1.8 |

| Control | Extracellular | 98.6 | 4.5 |

| Methionine-Restricted | Intracellular | 8.1 | 0.9 |

| Methionine-Restricted | Extracellular | 15.2 | 2.1 |

Dansyl D Methionine As a Fluorescent Probe in Advanced Sensing and Imaging

Design and Development of Dansyl-Methionine Based Fluorescent Sensors

The unique properties of the dansyl fluorophore, particularly its sensitivity to the local environment, make Dansyl-methionine an excellent candidate for designing chemosensors. These sensors can signal the presence of specific analytes through changes in their fluorescence output.

Fluorescent Probes for Selective Metal Ion Detection (e.g., Hg²⁺)

Dansyl-methionine has been effectively engineered as a chemosensor for the highly selective detection of heavy metal ions, most notably the mercuric ion (Hg²⁺), a significant environmental pollutant. Research has demonstrated that N-dansylated methionine is a high-performance chemosensor for Hg²⁺. chemrxiv.org In one study, this sensor exhibited a limit of detection (LOD) of 140 nM. chemrxiv.org The performance was significantly enhanced by employing a portable optical fiber probe setup, which lowered the LOD to 5 nM, a sensitivity level that meets the requirements set by the Environmental Protection Agency for drinking water. chemrxiv.org

The design of these probes leverages the specific interaction between the sulfur atom in the methionine residue and soft metal ions like Hg²⁺. This specific affinity, combined with the fluorescence properties of the dansyl group, allows for sensitive and selective detection even in the presence of other competing metal ions. researchgate.netnih.gov

Performance of Dansyl-Methionine Based Hg²⁺ Sensors

| Sensor System | Analyte | Detection Limit (LOD) | Response Type | Reference |

|---|---|---|---|---|

| N-dansylated methionine | Hg²⁺ | 140 nM | Turn-on (Aqueous) | chemrxiv.org |

| N-dansylated methionine with optical fiber probe | Hg²⁺ | 5 nM | Turn-on (Aqueous) | chemrxiv.org |

| Lysine (B10760008) with two dansyl groups | Hg²⁺ | 2.0 nM | Not Specified | acs.org |

| Dansyl-peptide sensor (D-P4) | Hg²⁺ | 61.0 nM | Turn-off | nih.gov |

Elucidation of "Turn-On" and "Turn-Off" Fluorescence Switching Mechanisms

The signaling mechanism of Dansyl-methionine sensors is typically categorized as either "turn-off" (fluorescence quenching) or "turn-on" (fluorescence enhancement) upon binding to the target analyte. acs.orgnih.gov

A "turn-off" response often occurs due to mechanisms like Photoinduced Electron Transfer (PET) or charge transfer between the fluorophore and the bound metal ion. acs.orgnih.gov The heavy atom effect, where a bound heavy metal ion like mercury enhances spin-orbit coupling and promotes non-radiative decay pathways, is another common cause of fluorescence quenching. sci-hub.se

Conversely, a "turn-on" response is frequently attributed to the Chelation-Enhanced Fluorescence (CHEF) effect. In the unbound state, a process like PET from the methionine moiety might quench the dansyl fluorescence. Upon binding to Hg²⁺, this PET process is inhibited, restoring the fluorescence of the dansyl group and "turning on" the signal. A methionine-based sensor was reported to exhibit a sensitive "turn-on" response to Hg²⁺ in a completely aqueous solution. researchgate.net Interestingly, the same study noted that the sensor could switch to a "turn-off" response in organic or mixed aqueous-organic solutions, highlighting the critical role of the solvent environment in modulating the sensing mechanism. researchgate.net Other mechanisms, such as Fluorescence Resonance Energy Transfer (FRET), can also be designed into more complex dansyl-based sensors to achieve a ratiometric response. wikipedia.orgresearchgate.net

Application in Protein and Peptide Structure and Dynamics Research

The environmental sensitivity of the dansyl fluorophore makes it a powerful probe for investigating the structure, stability, and interactions of proteins and peptides. wikipedia.orgresearchgate.net Dansyl chloride is commonly used to covalently label proteins, reacting with primary amino groups such as the N-terminus and the side chain of lysine to form stable, fluorescent sulfonamide adducts. wikipedia.orgmdpi.comslideshare.net

Covalent Labeling for Conformational Studies

Covalent attachment of a dansyl group to a protein serves as a reporter of its conformation. researchgate.netmdpi.com The fluorescence emission of the dansyl probe is highly sensitive to the polarity of its microenvironment. Changes in protein conformation that alter the solvent exposure or local environment of the attached dansyl group lead to detectable shifts in fluorescence intensity and emission wavelength. csic.esnih.gov

Researchers have successfully used dansyl chloride as a covalent probe to study protein structure under native conditions. researchgate.netosti.gov By labeling solvent-accessible lysine residues on model proteins like myoglobin (B1173299) and alcohol dehydrogenase, it was demonstrated that the labeling itself has a negligible effect on the native-like conformation of the proteins or their complexes. mdpi.com This allows for the use of techniques like native mass spectrometry and ion mobility mass spectrometry to monitor structural changes induced by other factors. mdpi.com

Probing Protein Folding and Stability with Dansyl Conjugates

Dansyl conjugates are instrumental in studying the complex processes of protein folding and stability. wikipedia.orgosti.gov As a protein folds or unfolds, the dansyl probe experiences significant changes in its environment, moving from a solvent-exposed state to a more buried, hydrophobic interior, or vice versa. These changes are directly reflected in the probe's fluorescence properties. bakerlab.org

For instance, studies on protein L involved introducing dansyl groups at specific sites. bakerlab.org The fluorescence of these probes changed considerably during unfolding transitions. bakerlab.org By directly exciting the dansyl group, researchers could monitor changes in its fluorescence, providing insights into the local environment during folding. Stopped-flow fluorescence studies have shown that the recovery of dansyl fluorescence upon refolding can occur on a submillisecond timescale, allowing for the investigation of very fast folding events. bakerlab.org The presence of cofactors like Zn(II) has also been shown to increase the rate of refolding, a process that can be monitored using fluorescent probes. acs.org

Monitoring Protein-Protein and Protein-Cofactor Interactions

The fluorescence of a dansyl probe is also sensitive to binding events, making it a valuable tool for monitoring interactions between proteins or between a protein and a smaller molecule, such as a cofactor. researchgate.netmdpi.comosti.gov When a dansyl-labeled protein binds to its partner, the environment of the probe can be altered, leading to a change in fluorescence that can be used to quantify the binding affinity. nih.govnih.gov

This approach has been used to study the interaction of dansylated calmodulin (D-CaM) with various target peptides and proteins. csic.esresearchgate.net The binding of a target peptide to D-CaM in the presence of calcium induces a significant increase in dansyl fluorescence, enabling real-time monitoring of the interaction dynamics. csic.es Furthermore, covalent labeling can help identify interaction interfaces. Residues at the binding interface of a protein complex are protected from the labeling reagent, and these unlabeled sites can be identified using mass spectrometry, providing a footprint of the interaction surface. mdpi.com Studies on myoglobin have shown that dansyl labeling did not interfere with the non-covalent binding of its heme cofactor, demonstrating the utility of this method for studying protein-cofactor interactions without disrupting the native assembly. mdpi.com

Advanced Applications in Biological and Metabolomic Research Utilizing D Methionine Insights

Targeted Metabolomic Profiling of Chiral Amino Acids in Research Models

Targeted metabolomics focuses on the quantification of a specific, predefined group of metabolites, such as chiral amino acids. nih.gov This approach is essential for studying the roles of D-amino acids, which are often present in trace amounts compared to their L-enantiomers. nih.govmdpi.com The analysis of D-amino acids like D-methionine in biological samples is challenging due to the complex matrix and the overwhelming presence of L-amino acids. nih.gov

To overcome these challenges, chemical derivatization is employed to enhance detection sensitivity and chromatographic separation. creative-proteomics.commdpi.com Dansyl chloride is a widely used derivatizing agent that reacts with the primary amino group of amino acids to form stable, highly fluorescent dansylated adducts. creative-proteomics.comresearchgate.netbsu.edu This pre-column derivatization allows for the sensitive analysis of amino acids, including D-methionine, by high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors. researchgate.netbevital.nomdpi.com The resulting Dansyl-D-methionine can be effectively separated from other compounds, allowing for precise profiling in various research models. researchgate.net Chiral metabolomics is an emerging field where D-amino acids are investigated as potential biomarkers for various diseases, with liquid chromatography-mass spectrometry (LC-MS) being a central analytical technique. nih.govmdpi.com

The accurate quantitation of D-methionine in biological matrices such as plasma, urine, and cerebrospinal fluid is a critical aspect of biomarker research. nih.gov Altered levels of D-amino acids have been linked to several pathological conditions, making them promising candidates for diagnostic and prognostic markers. nih.govmdpi.com

Sensitive analytical methods are required to measure the low concentrations of D-amino acids in these complex samples. nih.gov Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for this purpose. nih.gov Methods have been developed that utilize chiral derivatization agents to enable the separation and quantification of D-amino acid isomers. nih.gov For instance, a UPLC-MS/MS-based method demonstrated a limit of detection for D-methionine at 1.18 nM in biological fluids. nih.gov This level of sensitivity is crucial for detecting subtle changes in D-methionine concentrations that may be associated with disease states. The development of such high-throughput methods facilitates the analysis of large-scale studies, which is essential for validating potential biomarkers. nih.govtandfonline.comtandfonline.com

Investigation of D-Methionine's Influence on Cellular Antioxidant Systems

Methionine is recognized for its significant antioxidant properties and its role in mitigating oxidative stress. consensus.appopenaccesspub.orgresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. researchgate.net This imbalance can damage cells, proteins, and DNA. researchgate.net The cellular antioxidant defense system includes endogenous enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netmdpi.com Research indicates that D-methionine can influence these cellular antioxidant systems, enhancing the body's defense against oxidative damage. siu.edunih.govplos.org It has been shown to protect antioxidant enzyme levels from decrements caused by toxins. thieme-connect.com

Studies in various animal models have demonstrated that D-methionine administration can directly impact the levels and activity of key antioxidant enzymes in the serum. nih.gov Superoxide dismutase (SOD) is a critical enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. mdpi.comthieme-connect.com Glutathione peroxidase (GPx) is another vital enzyme that reduces hydrogen peroxide and lipid peroxides, using reduced glutathione (GSH) as a cofactor. openaccesspub.orgmdpi.comthieme-connect.com

Research has shown that D-methionine can significantly increase the activity of these enzymes. For example, in a study using chinchillas, D-methionine administration was found to significantly increase serum levels of both SOD and GPx 21 days after noise-induced stress. nih.govresearchgate.net In rats, methionine treatment led to a significant, transient increase in myocardial GPx and SOD activity. physiology.org These findings suggest that D-methionine plays a role in bolstering the enzymatic antioxidant defenses of the body. nih.govphysiology.org

| Enzyme | Research Model | Observed Effect | Source |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Chinchilla | Significantly increased serum levels 21 days post-noise exposure. | nih.gov |

| Glutathione Peroxidase (GPx) | Chinchilla | Significantly increased serum levels 21 days post-noise exposure. | nih.gov |

| Superoxide Dismutase (SOD) | Rat (Myocardium) | Activity increased to 144.3% of control at 12 hours. | physiology.org |

| Glutathione Peroxidase (GPx) | Rat (Myocardium) | Activity increased to 191.7% of control at 24 hours. | physiology.org |

| Catalase (CAT) | Rat (Myocardium) | Activity increased to 272.4% of control at 12 hours. | physiology.org |

The antioxidant effects of methionine, including its D-isomer, are attributed to several mechanisms. These mechanisms involve both direct interaction with reactive oxygen species and indirect support of the broader antioxidant network. openaccesspub.orgmdpi.com

Two primary antioxidant pathways have been identified:

Direct Scavenging of ROS : Methionine can directly target and neutralize reactive oxygen species. openaccesspub.org The sulfur atom in the methionine molecule is susceptible to oxidation, and it can react with oxidants like hydrogen peroxide and hydroxyl radicals to form methionine sulfoxide (B87167). openaccesspub.org This process effectively scavenges the harmful ROS, protecting other critical cellular components from oxidative damage. mdpi.com

Precursor to Endogenous Antioxidants : Methionine is a key precursor in the transsulfuration pathway for the synthesis of cysteine. openaccesspub.orgwikipedia.org Cysteine, in turn, is a rate-limiting component for the synthesis of glutathione (GSH), one of the most abundant and important cellular antioxidants. openaccesspub.orgmdpi.commdpi.com By providing the building blocks for GSH, methionine enhances the capacity of the glutathione antioxidant system. mdpi.comwikipedia.org This system, which includes glutathione peroxidase (GPx) and glutathione reductase (GR), is essential for detoxifying peroxides and maintaining cellular redox balance. openaccesspub.orgmdpi.com

Research suggests that D-methionine's primary protective mechanism may be related to its free-radical scavenging properties and its ability to increase the activity of enzymes like SOD and catalase, while its influence on the glutathione pathway may serve as a secondary or compensatory mechanism. siu.edu

Emerging Research Avenues and Future Perspectives for Dansyl D Methionine

Development of Novel Dansyl-D-methionine Analogues for Enhanced Specificity

The future utility of this compound is intrinsically linked to the development of new analogues with tailored properties. While the core structure provides a foundation, synthetic modifications to either the dansyl fluorophore or the methionine moiety can significantly enhance its specificity, sensitivity, and functionality.

Research into the synthesis of novel fluorescent probes demonstrates that modifying the core structure is a viable strategy for creating tools with improved characteristics. For instance, strategies include linking the fluorophore with different functional groups via amide or ester bonds or developing dual-fluorophore designs. mdpi.comnih.gov One approach involves a modular synthesis where a core scaffold, such as an azide-tagged structure, is combined with various functionalized alkynes using "click chemistry" to introduce a diverse array of reporter groups at a late stage. nih.gov This modularity allows for the convenient creation of numerous probe structures with different fluorescent dyes or photoaffinity tags. nih.gov

For this compound, this could involve synthesizing derivatives where the dimethylamino group on the dansyl ring is altered to fine-tune its photophysical properties, such as quantum yield and Stokes shift. researchgate.net Another avenue is the modification of the methionine side chain. Replacing the methyl group with extended carbon chains containing functional groups like alkynes or azides would create bioorthogonal handles. nih.govnih.gov These handles would allow for "click" reactions, enabling the specific and covalent attachment of this compound to target biomolecules that have been metabolically or genetically engineered to carry the complementary reactive group. nih.govnih.gov Such synthetic strategies aim to produce probes that are not only reporters but also active participants in biological interrogation. nih.gov

| Modification Target | Synthetic Strategy | Potential Enhancement | Relevant Findings |

| Dansyl Fluorophore | Introduction of electron-donating/withdrawing groups. | Tuning of excitation/emission wavelengths, quantum yield, and environmental sensitivity. | Dansyl derivatives show remarkable solvatochromic effects, indicating potential for microenvironmental polarity assessment. researchgate.net |

| Methionine Side Chain | Replacement of the methyl group with bioorthogonal handles (e.g., alkynes, azides). | Enables covalent, site-specific labeling of target biomolecules via click chemistry. | S-adenosyl-L-methionine (AdoMet) analogues with extended chains can transfer these groups to DNA and other biomolecules. nih.gov |

| Linker Group | Insertion of different linker moieties between the dansyl and methionine parts. | Optimization of steric and electronic properties to improve binding to specific targets. | Dansyl probes with different linkers show varied pharmacological data, highlighting the linker's importance. monash.edu |

| Overall Structure | Creation of dual-fluorophore or FRET-based sensors. | Enables ratiometric sensing, which can provide more quantitative and robust measurements by minimizing artifacts. | A FRET-based sensor incorporating a dansyl and a rhodamine derivative was successfully synthesized for detecting Hg(II) ions. nih.gov |

Integration of this compound Probes in Live-Cell Imaging and Biosensing Systems

The fluorescent nature of the dansyl group makes it inherently suitable for imaging and sensing applications. The integration of this compound into live-cell imaging and advanced biosensing systems represents a significant growth area, promising to provide real-time insights into cellular metabolism and function.

Live-Cell Imaging: Fluorescent probes are increasingly used for real-time bioimaging of various analytes in living organisms, including zebrafish, which serve as a valuable vertebrate model. acs.org Dansyl-based probes have been successfully developed for imaging specific biological components and processes. For example, a dansyl-based amino acid probe known as DNSBA has been evaluated for its ability to detect and monitor cell apoptosis in cancer cell models, both in vitro and ex vivo. researchgate.net Similarly, a probe named DN-C, featuring a dansyl chromophore, was designed to detect cysteine in living cells, demonstrating good membrane permeability and the ability to monitor intracellular cysteine levels. rsc.org These examples establish a strong precedent for using this compound as a tool for live-cell imaging to track methionine uptake, localization, and metabolism, which are crucial in various physiological and pathological states, including cancer. rsc.org

Biosensing Systems: Biosensors are devices that combine a biological sensing element with a transducer to generate a signal proportional to the concentration of a specific chemical. diva-portal.org There is a growing interest in developing biosensors for amino acids due to their importance in industrial biotechnology and diagnostics. nih.govfrontiersin.org

Several strategies have been employed to create methionine biosensors. One approach is the development of whole-cell biosensors, which are genetically modified microorganisms designed to report the presence of a target molecule. researchgate.net For instance, biosensors using Lactococcus lactis and Corynebacterium glutamicum have been engineered to detect methionine. nih.govfrontiersin.org These often rely on a methionine-responsive promoter fused to a reporter gene, like Green Fluorescent Protein (GFP), where the fluorescence output correlates with the methionine concentration. frontiersin.org Another powerful technique is Fluorescence Resonance Energy Transfer (FRET). A FRET-based sensor for L-methionine was developed using a natural methionine-binding protein (MetQ) engineered to include a fluorescent unnatural amino acid and a Yellow Fluorescent Protein (YFP) as a FRET pair. rsc.org This sensor showed a significant change in its FRET signal upon binding to L-methionine, allowing for its quantification in complex biological samples. rsc.org

This compound could be integrated into such systems, particularly those based on optical detection. Its environmentally sensitive fluorescence could be used in enzyme-based sensors where binding of the D-isomer to a specific enzyme (like a D-amino acid oxidase) causes a detectable change in the fluorescence signal. researchgate.net

| Biosensor Type | Sensing Principle | Potential Integration of this compound | Key Features |

| Whole-Cell Biosensor | A genetically engineered microorganism (e.g., L. lactis) produces a reporter protein (e.g., GFP) in response to methionine. frontiersin.org | This compound could be used as an external standard or to study the specificity of uptake channels for D-isomers. | Can be used for high-throughput screening of amino acid-producing strains. nih.gov |

| FRET-Based Protein Sensor | A methionine-binding protein is labeled with a FRET donor-acceptor pair. Methionine binding induces a conformational change, altering the FRET efficiency. rsc.org | This compound could act as the FRET donor or acceptor when paired with another fluorophore on a D-methionine binding protein. | Offers high sensitivity and specificity; allows for ratiometric measurements. rsc.org |

| Enzyme-Based Electrochemical Sensor | An immobilized enzyme (e.g., amino acid oxidase) reacts with the target amino acid, producing a detectable electrochemical signal (e.g., change in current). researchgate.net | This compound could be quantified by an immobilized D-amino acid oxidase, with the dansyl tag potentially aiding in detection or immobilization. | Cheap, simple to fabricate, and provides rapid measurements. researchgate.net |

| Liquid Crystal-Based Sensor | Specific binding events between biomolecules at an interface disrupt the orientation of liquid crystal molecules, causing an optical change. mdpi.com | This compound could be the analyte, or a receptor for it could be immobilized on the sensor surface to create a specific detection platform. | Offers label-free, high-sensitivity detection. mdpi.com |

Advanced Computational Studies for Predictive Modeling of this compound Interactions

Computational chemistry provides powerful tools for understanding molecular interactions at an atomic level. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are becoming indispensable for predicting and rationalizing the behavior of fluorescent probes like this compound.

DFT calculations are used to study the electronic structure, and optical and vibrational properties of molecules. researchgate.net This method has been successfully applied to investigate the interaction between dansyl-based probes and metal ions, helping to elucidate the binding structure and sensing mechanism. acs.orgnih.gov For example, DFT was used to model the interaction between a dansyl-based ligand and CuO nanoparticles, considering various models to mimic the interaction at the surface. nih.gov Similarly, a combined DFT and experimental study on a FRET-based dansyl-rhodamine sensor helped corroborate the sensing mechanism for mercury ions. nih.gov

Molecular dynamics simulations can provide insights into the dynamic behavior of molecules over time. MD has been used to investigate the chiral separation mechanisms of various dansyl amino acids with a polymeric micelle, poly(SULV). nih.gov These simulations helped to elucidate the specific hydrogen bonding interactions that govern chiral recognition and explained why L-enantiomers bound more strongly than D-enantiomers in that particular system. nih.govnsf.gov Another study combined experimental techniques with MD simulations to understand the binding of dansyl amino acids to human serum albumin, revealing that the ease of access to the binding cavity can be more critical than the binding strength itself. researchgate.net

For this compound, these computational approaches can be used to: